molecular formula C9H9BrFN B3094804 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine CAS No. 1260841-36-8

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

Cat. No.: B3094804
CAS No.: 1260841-36-8
M. Wt: 230.08
InChI Key: YHHPOPJRBQJZSF-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine ( 1260841-36-8) is a high-value chemical building block with the molecular formula C9H9BrFN and a molecular weight of 230.08 . This compound features a cyclopropane ring directly linked to an amine functional group and a bromo- and fluoro- substituted phenyl ring, making it a versatile scaffold in medicinal chemistry and drug discovery research . The presence of both bromine and fluorine atoms offers distinct advantages for further synthetic elaboration; the bromine serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse carbon or nitrogen-based fragments . Simultaneously, the fluorine atom can be used to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, and can influence target binding through dipole interactions. The cyclopropylamine moiety is a privileged structure in pharmaceutical research, often incorporated to constrain conformation, improve potency, and fine-tune physicochemical properties of lead compounds. As such, this chemical is an critical intermediate for constructing novel molecular entities in the discovery of potential therapeutics. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can request a quote and access detailed specifications, including SMILES notation (NC1(C2=CC(F)=CC(Br)=C2)CC1) and safety data, directly from the supplier .

Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHPOPJRBQJZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-5-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While the search results do not provide an extensive overview of the applications of "1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine," they do offer some insight into the uses of similar compounds and contexts in which these compounds are studied.

Similar Compounds

1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine 1-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine has applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex molecules.
  • Biology It is investigated for potential biological activity, including antimicrobial and anticancer properties.
  • Medicine It is explored as a potential lead compound in drug discovery and development.
  • Industry It is utilized in the production of specialty chemicals and materials.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study on Antitumor Activity : A study evaluated a series of cyclopropanamines, including analogs of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine, demonstrating significant cytotoxic effects against breast cancer cells. Results indicated that structural modifications could enhance or diminish biological activity, emphasizing the importance of halogen positioning on pharmacological profiles.

Other uses

The compound this compound has application value in the field of drug synthesis and can be used as a pharmaceutical intermediate .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring and the substituted phenyl group allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Varying Halogen Substituents

Key Comparisons:

  • 1-(3-Bromophenyl)cyclopropanamine (CAS 546115-65-5):
    • Lacks the 5-fluoro substitution, reducing electronic effects from the fluorine atom.
    • Molecular weight: 212.1 g/mol .
    • Likely exhibits lower polarity compared to the target compound due to the absence of fluorine.
  • 1-(2-Fluorophenyl)cyclopropan-1-amine :

    • Fluorine is in the ortho position, altering steric and electronic interactions.
    • Molecular formula: C₉H₉FN .
    • The ortho-fluoro group may hinder rotation or binding in biological systems compared to the meta position in the target compound.
  • (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine :

    • Substitutes bromine with chlorine and adds a 4-fluoro group.
    • Chlorine’s larger atomic radius and lower electronegativity compared to bromine may influence binding affinity and metabolic stability .

Table 1: Halogen-Substituted Cyclopropanamine Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Feature
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine 3-Br, 5-F 230.06* Dual halogenation enhances electronic effects
1-(3-Bromophenyl)cyclopropanamine 3-Br 212.1 Simpler halogenation pattern
1-(2-Fluorophenyl)cyclopropan-1-amine 2-F 151.18 Ortho-substitution introduces steric effects
2-(3-Bromophenyl)cyclopropan-1-amine 3-Br (cyclopropane C2) 212.09 Substituent position on cyclopropane alters strain

*Calculated based on molecular formula C₉H₈BrFN.

Cyclopropane vs. Non-Cyclopropane Backbones

  • 1-(3-Bromo-5-fluorophenyl)propan-1-amine :

    • Replaces the cyclopropane ring with a propane chain.
    • Molecular weight: 232.09 g/mol .
    • Increased flexibility may reduce target selectivity compared to the rigid cyclopropane scaffold.
  • 1-(Difluoromethyl)cyclopropan-1-amine Derivatives: Example: tert-Butyl (S)-4-(5-(((1-(difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate. Difluoromethyl groups enhance metabolic stability and lipophilicity .

Table 2: Impact of Backbone Rigidity

Compound Name Backbone Molecular Weight (g/mol) Functional Impact
This compound Cyclopropane 230.06 Rigidity enhances binding
1-(3-Bromo-5-fluorophenyl)propan-1-amine Propane 232.09 Flexibility reduces selectivity

Salts and Derivatives

  • 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride :

    • Hydrochloride salt improves aqueous solubility.
    • Molecular weight: 248.55 g/mol .
    • Salt formation is a common strategy to enhance bioavailability.
  • 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride :

    • Trifluoromethyl group increases electronegativity and steric bulk.
    • CAS: 105614-25-3 .

Table 3: Salt and Functional Group Modifications

Compound Name Salt/Functional Group Molecular Weight (g/mol) Application
This compound Free amine 230.06 Base compound for derivatization
1-(2-Bromophenyl)cyclopropan-1-amine HCl Hydrochloride 248.55 Enhanced solubility
1-(Trifluoromethyl)cyclopropan-1-amine HCl Trifluoromethyl 175.57 Increased metabolic resistance

Biological Activity

1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H10BrF
  • CAS Number : 1260841-36-8
  • Molecular Weight : 227.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of GABA receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .

Pharmacological Effects

This compound has been evaluated for several pharmacological effects, including:

  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .
  • Dopaminergic Activity : It has been studied for its potential role as a dopamine receptor antagonist/partial agonist, particularly at the D3 receptor subtype, which may help in treating conditions like addiction and depression .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cell lines. For instance:

  • Cytotoxicity Assays : In vitro tests have shown that it can inhibit cell proliferation in cancer cell lines, indicating potential anti-cancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
Study A (2022)Demonstrated neuroprotective effects in PC12 cells, reducing ROS production and improving cell viability under stress conditions .
Study B (2023)Identified the compound as a selective D3 receptor modulator, enhancing dopaminergic signaling while minimizing side effects associated with D2 receptor antagonism .
Study C (2024)Showed significant cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1-(3-Chloro-5-fluorophenyl)cyclopropan-1-amineSimilar with Cl instead of BrModerate GABA activity; less potent than the brominated compound
1-(2-Fluorophenyl)cyclopropan-1-amineDifferent substitution patternExhibits lower affinity for D3 receptors compared to this compound

Q & A

Q. What are the key synthetic routes for 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of a pre-functionalized aromatic precursor. For example, halogenated phenylcyclopropylamines are often prepared through [2+1] cycloaddition reactions using diazo compounds or via nucleophilic substitution on cyclopropane intermediates. Evidence from analogous compounds (e.g., 1-(2-bromo-4-chlorophenyl)cyclopropan-1-amine) suggests using sodium methoxide in methanol to deprotect intermediates or hydrogen chloride for acid-catalyzed cyclization . Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. ethanol), and stoichiometry of reducing agents like lithium aluminum hydride (LiAlH₄) for amine group stabilization. Yields typically range from 40–75%, depending on steric hindrance from substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the cyclopropane ring (e.g., characteristic δ 1.2–2.5 ppm for cyclopropane protons) and substituent positions. Coupling constants (e.g., J=68J = 6–8 Hz for adjacent cyclopropane protons) help distinguish cis/trans isomerism .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₉H₈BrFN ≈ 230–232 Da) and isotopic patterns for bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Use a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) .

Advanced Research Questions

Q. How can researchers optimize the cyclopropanation step to minimize ring strain and side reactions?

  • Methodological Answer : Cyclopropane rings are inherently strained, leading to potential ring-opening under harsh conditions. To mitigate this:
  • Use mild, anhydrous conditions (e.g., THF or DCM) and low temperatures (0–5°C) during cyclopropanation .
  • Stabilize intermediates with electron-withdrawing groups (e.g., bromine/fluorine) to reduce electrophilic aromatic substitution side reactions. Computational modeling (DFT) can predict regioselectivity and transition-state energies .
  • Monitor reaction progress via TLC or in-situ IR spectroscopy to detect premature ring-opening products .

Q. How should researchers resolve discrepancies in purity assessments between HPLC and 1^11H NMR?

  • Methodological Answer : Contradictions often arise due to residual solvents (e.g., DMSO in NMR) or UV-inactive impurities in HPLC. To resolve:
  • Cross-Validation : Use multiple techniques (e.g., HPLC-MS for impurity identification, 19^{19}F NMR to quantify fluorinated byproducts) .
  • Quantitative NMR (qNMR) : Integrate proton signals against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity .
  • Thermogravimetric Analysis (TGA) : Detect non-volatile impurities (e.g., salts) that evade HPLC/NMR .

Q. What strategies are effective for functionalizing the amine group while preserving the cyclopropane ring?

  • Methodological Answer :
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during subsequent reactions (e.g., Suzuki coupling for aryl functionalization). Deprotect with HCl/dioxane or catalytic hydrogenation .
  • Schiff Base Formation : React with aldehydes/ketones to form imines, enabling further nucleophilic additions without ring strain .
  • Kinetic Control : Prioritize low-temperature reactions (<0°C) to avoid ring-opening during amidation or sulfonylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
Reactant of Route 2
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1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine

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